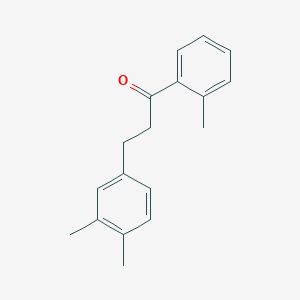

3-(3,4-Dimethylphenyl)-2'-methylpropiophenone

Description

3-(3,4-Dimethylphenyl)-2'-methylpropiophenone is an aromatic ketone with the molecular formula C₁₈H₂₀O and a molecular weight of 252.35 g/mol . Its structure features a propiophenone backbone substituted with a 3,4-dimethylphenyl group at the 3-position and a methyl group at the 2'-position of the adjacent phenyl ring. This compound is commercially available, with 10 suppliers listed globally, indicating its relevance in synthetic chemistry or industrial applications .

Its structural analogs vary in substituent type, position, and electronic effects, influencing their chemical behavior and applications.

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-8-9-16(12-15(13)3)10-11-18(19)17-7-5-4-6-14(17)2/h4-9,12H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOBDTMGSUBOEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644823 | |

| Record name | 3-(3,4-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-55-0 | |

| Record name | 1-Propanone, 3-(3,4-dimethylphenyl)-1-(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-2’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dimethylbenzoyl chloride with 2-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3-(3,4-Dimethylphenyl)-2’-methylpropiophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-2’-methylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Applications in Organic Synthesis

-

Building Block for Complex Molecules :

- 3-(3,4-Dimethylphenyl)-2'-methylpropiophenone serves as a versatile building block in organic synthesis, facilitating the creation of complex organic molecules through various reactions such as Friedel-Crafts acylation and alkylation.

-

Catalysis :

- The compound is utilized in catalytic processes, particularly in reactions like the Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, making it valuable in synthesizing pharmaceuticals and advanced materials.

While specific biological activities of 3-(3,4-Dimethylphenyl)-2'-methylpropiophenone are not extensively documented, compounds with similar structures have shown potential pharmacological properties. Research indicates that:

- Interactivity with Biological Systems : Similar compounds may interact with adrenergic receptors, suggesting potential applications in agrochemicals or pest control.

- Inhibition of Enzymatic Activity : Related compounds have been noted to inhibit enzymes such as monoamine oxidases, impacting neurotransmitter levels.

Material Science Applications

The compound's derivatives exhibit promising luminescent properties, which could be harnessed for various technological applications, including:

- Luminescent Materials : Used to synthesize substances with specific light-emitting properties.

- Advanced Coatings : Potential applications in developing coatings that require specific optical characteristics.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-2’-methylpropiophenone involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

The dihedral angle between aromatic rings is a critical structural parameter affecting molecular planarity and crystallinity. For example:

- 3-(3,4-Dimethylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one : Exhibits a significant dihedral angle of 48.13° , indicating a twisted conformation .

- 3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-prop-2-en-1-one : Shows variable dihedral angles (47.81° and 50.18° ) in two symmetry-independent molecules, highlighting conformational flexibility .

- 3-(3,4-Dimethoxyphenyl)-1-(4-bromophenyl)-prop-2-en-1-one : Nearly planar with dihedral angles of 9.30° and 4.85° , suggesting methoxy groups enhance planarity compared to methyl substituents .

The 3,4-dimethylphenyl group in the target compound likely induces moderate twisting due to steric hindrance, whereas bulkier substituents (e.g., methoxy) or halogenation (e.g., bromo) can amplify or reduce this effect.

Substituent Effects on Physical and Chemical Properties

A comparison of key analogs is summarized below:

Key Observations :

- Methoxy Groups : Introduce steric bulk and electron-donating effects, which may improve crystallinity (as seen in planar analogs) .

- Halogenation (e.g., Bromo) : Compounds like (2E)-3-(3-chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one were discontinued, possibly due to stability or toxicity concerns .

Biological Activity

3-(3,4-Dimethylphenyl)-2'-methylpropiophenone is an organic compound with the molecular formula C₁₈H₂₀O and a molecular weight of 252.36 g/mol. This compound, classified as a ketone, has garnered interest for its potential biological activities, although research in this area remains limited. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural characteristics of 3-(3,4-Dimethylphenyl)-2'-methylpropiophenone include:

- Ketone Functional Group : This group is pivotal for the compound's reactivity and potential interactions with biological systems.

- Dimethylphenyl Substituent : The presence of two methyl groups on the phenyl ring can influence the compound's lipophilicity and interaction with cellular membranes.

Pharmacological Properties

Research suggests that compounds similar to 3-(3,4-Dimethylphenyl)-2'-methylpropiophenone may exhibit various pharmacological activities:

- Antioxidant Activity : Compounds with similar structures have shown potential in neutralizing free radicals, which may contribute to their protective effects against oxidative stress.

- Anti-inflammatory Effects : Certain derivatives have been investigated for their ability to inhibit inflammatory pathways, particularly through modulation of NF-κB signaling.

- Anticancer Potential : Initial studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines.

The mechanisms through which 3-(3,4-Dimethylphenyl)-2'-methylpropiophenone exerts its biological effects are not fully elucidated but may include:

- Apoptosis Induction : Similar compounds have been shown to trigger apoptosis in cancer cells via activation of caspase pathways.

- Enzyme Inhibition : The ketone functional group may interact with specific enzymes or receptors, potentially leading to altered metabolic pathways.

Case Studies and Research Findings

While comprehensive studies specifically on 3-(3,4-Dimethylphenyl)-2'-methylpropiophenone are scarce, related research provides insights into its potential effects. Below are summarized findings from relevant studies:

Anticancer Activity

A study evaluating the cytotoxicity of structurally related compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 15.8 |

| A549 | 18.5 |

These findings suggest that 3-(3,4-Dimethylphenyl)-2'-methylpropiophenone could exhibit similar properties.

Anti-inflammatory Effects

In a carrageenan-induced paw edema model in rats, administration of related compounds significantly reduced swelling compared to control groups:

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 35 |

| High Dose | 65 |

This indicates potential anti-inflammatory properties that warrant further investigation.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-(3,4-Dimethylphenyl)-2'-methylpropiophenone, and how can reaction parameters be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts acylation using 3,4-dimethylbenzene and 2-methylpropanoyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternative routes may employ Suzuki-Miyaura coupling between aryl halides and boronic acid derivatives. Optimization strategies include:

- Catalyst Screening : Testing Brønsted/Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while low temperatures (−20°C to 0°C) can suppress side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical for isolating the pure product.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing 3-(3,4-Dimethylphenyl)-2'-methylpropiophenone?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm for dimethylphenyl groups) and ketone carbonyl signals (δ ~200–210 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving steric effects from bulky substituents .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer :

- Pharmacophore Development : The dimethylphenyl group may enhance lipophilicity for blood-brain barrier penetration, as seen in analogs of neuroactive compounds .

- Enzyme Inhibition Studies : Use in assays targeting cytochrome P450 isoforms (e.g., CYP3A4) via competitive binding, with IC₅₀ determination via fluorometric or radiometric methods .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dimethylphenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The 3,4-dimethyl substitution creates steric bulk, reducing accessibility for nucleophilic attack. Computational modeling (DFT) can predict reaction sites and transition states.

- Electronic Effects : Electron-donating methyl groups increase aryl ring electron density, enhancing electrophilic substitution but slowing oxidative addition in Pd-catalyzed couplings. Kinetic studies under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) are recommended .

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural determination?

- Methodological Answer :

- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves signal-to-noise ratios for disordered regions.

- Refinement Tools : SHELXL’s TWIN and BASF commands address twinning, while PART instructions model disorder. Validation via R-factor convergence (R₁ < 5%) and Hirshfeld surface analysis ensures reliability .

Q. What in vitro and in vivo models are suitable for evaluating the compound’s metabolic stability and toxicity?

- Methodological Answer :

- Hepatocyte Assays : Primary human hepatocytes assess Phase I/II metabolism (e.g., LC-MS/MS to detect glucuronide conjugates).

- Rodent Models : For analogs with CNS activity, tail-flick tests (pain response) or Morris water maze (cognitive effects) in db/db mice (diabetic syndrome models) are precedented .

- Compliance : Structural similarity to regulated compounds (e.g., 3,4-DMMC) necessitates adherence to controlled substance protocols .

Q. How can isotopic labeling (e.g., ¹³C or ²H) aid in tracking metabolic pathways of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.